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Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

Chemical ldentification of Axitinib Impurity 2

Axitinib Impurity 2 is a specified impurity of the anticancer drug Axitinib, a tyrosine kinase inhibitor. The

table below summarizes its key identifying information [1] [2] [3]:

Property Description

Chemical 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-
Name methylbenzamide] [2]

Catalog REF-A13003 (Toref) [2], A-188002 (TLC Standards) [1]
Number

CAS Number 1428728-83-9 [1] [2] [3]

Molecular CaaH36Ns02S2 [1] [2] [3]

Formula

Molecular 772.95 g/mol [1] [2] [3]

Weight

Appearance Pale beige solid [2]
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Property

Application

Related Nitroso Impurities of Axitinib

Description

Used as an impurity reference standard during analytical method development and

validation, and in commercial production of Axitinib [2].

Nitrosamines are a critical class of genotoxic impurities. Several nitroso impurities related to Axitinib are

available as reference standards, which are vital for specific and sensitive analytical method development [4]

[5].

The table below lists several identified Nitroso impurities:

. . Molecular Molecular
Impurity Name Chemical Name .
Formula Weight
N-Nitroso Axitinib Information missing C22H17NsO2S [1] 415.47 [1]

(1]

Axitinib Nitroso
Impurity 2 [4] [5]

Axitinib Nitroso
Impurity 3 [5]

Axitinib Nitroso
Impurity 4 [5]

6-lodo-1-nitroso-1H-indazole [4] [5]

N-Methyl-2-((1-nitroso-1H-indazol-6-

yl)thio)benzamide [5]

2-((3-lodo-1-nitroso-1H-indazol-6-yl)thio)-
N-methylbenzamide [5]

C7HaINsO [4] [5]

C15H12N40:2S [5]

C15H11IN4O2S
[5]

273.0 [4] [5]

312.3 [5]

438.2 [5]

Experimental Protocol for HPLC Method Development

This section provides a detailed protocol for developing and validating a High-Performance Liquid

Chromatography (HPLC) method for the separation and quantification of Axitinib Impurity 2. The

following diagram outlines the core workflow.
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Start: HPLC Method Development

l

1. Column Selection
C18 column (e.g., 250x4.6mm, 5pm)

l

2. Mobile Phase Optimization
Buffer (e.g., Phosphate) & Organic (ACN/MeOH)

e-optimize if needed

3. Gradient Elution Optimization
Time (%B): Omin (20%), 20min (60%), 25min (80%)

l

4. Detector Parameter Setup
UV Detection: 230-260nm

l

5. Method Validation
Specificity, LOD/LOQ, Linearity, Accuracy, Precision

Click to download full resolution via product page

Workflow Overview for HPLC Analysis Development

Sample Preparation

e Standard Solution: Accurately weigh about 10 mg of Axitinib Impurity 2 reference standard.
Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with diluent to prepare a 100
pg/mL stock solution. Further dilute as needed to obtain working standards [5].
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e Test Solution: Prepare the Axitinib drug substance or product solution at a typical concentration of 1-
2 mg/mL to achieve the desired impurity detection level.

Chromatographic Conditions

These conditions are a suggested starting point and require optimization.

Parameter Recommended Conditions

HPLC Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 um particle size)

Mobile Phase A Aqueous buffer (e.g., 0.05-0.1 M Potassium Phosphate, pH 3.0-5.0)

Mobile Phase B Organic modifier (Acetonitrile or Methanol)

Gradient Program Time (min) / %B: 0/20, 20/60, 25/80, 26/20, 30/20 (Post-time for equilibration)
Flow Rate 1.0 mL/min

Column Temperature 25-40°C
Detection Wavelength  230-260 nm (Confirm by UV spectrum of the impurity)

Injection Volume 10-20 pL

Method Validation

The method must be validated as per ICH guidelines to ensure suitability.

e Specificity: Verify that the peak for Axitinib Impurity 2 is baseline resolved (Resolution Rs > 2.0)
from Axitinib API, other known impurities, and degradation products.

e Linearity: Prepare and inject Impurity 2 standards at multiple concentration levels (e.g., from LOQ to
0.5%). Demonstrate a correlation coefficient (R? > 0.995).

e Accuracy (Recovery): Perform a spike recovery study by adding known amounts of the impurity into
the drug substance. Recovery should be 90-110%.

e Precision:
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o Repeatability: Inject six individual preparations of spiked sample. %RSD for impurity content
should be < 10.0%.
o Intermediate Precision: Demonstrate reproducibility on a different day, with a different analyst,
or different instrument.
¢ Limit of Detection (LOD) & Quantification (LOQ): Establish the LOD (typically a Sighal-to-Noise
ratio of 3:1) and LOQ (typically a Signal-to-Noise ratio of 10:1), and validate LOQ for precision and
accuracy.

Regulatory and Quality Control Considerations

e Purpose of Impurity Standards: Reference standards like Axitinib Impurity 2 are critical for
analytical method development (AMV), method validation, and Quality Control (QC)
applications, particularly for Abbreviated New Drug Applications (ANDAs) and commercial
production [4] [5] [6].

e Traceability: Suppliers can often provide further traceability to pharmacopeial standards (USP, EP)
based on feasibility [4] [5].

¢ Intended Use: These products are for analytical or quality control use only and are not for
human administration [4] [5].

Key Considerations for Analysis

e Forced Degradation Studies: To demonstrate method stability-indicating capability, subject Axitinib
API to stress conditions (acid, base, oxidative, thermal, photolytic) and verify the method can
separate Impurity 2 from any degradation products generated.

¢ Nitroso Impurity Analysis: The analysis of nitrosamine impurities (like N-Nitroso Axitinib) often
requires highly sensitive and specific techniques such as LC-MSIMS with specific ion transitions for
accurate identification and quantification at low ppm/ppb levels.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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